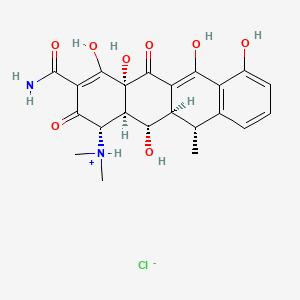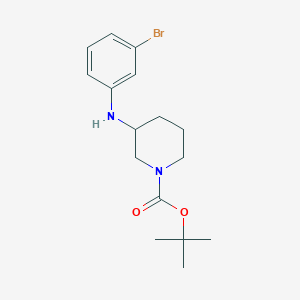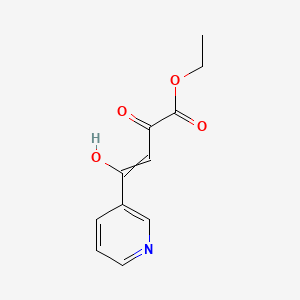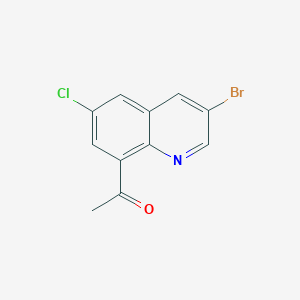
3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C8H12O2 It is a cyclohexenone derivative characterized by a hydroxyl group at the third position and two methyl groups at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the keto-enol isomerization of 4,4-dimethylcyclohexane-1,3-dione. This reaction can be catalyzed by iridium under mild conditions, leading to the formation of the desired product with high chemo-, regio-, and enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .
化学反応の分析
Types of Reactions
3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a cyclohexanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-dimethylcyclohex-2-en-1-one.
Reduction: Formation of 3-hydroxy-4,4-dimethylcyclohexanol.
Substitution: Formation of various substituted cyclohexenone derivatives depending on the substituent introduced.
科学的研究の応用
3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the enone structure play crucial roles in its reactivity and interactions with other molecules. The compound can participate in hydrogen bonding, nucleophilic addition, and other chemical processes that contribute to its effects .
類似化合物との比較
Similar Compounds
4,4-Dimethyl-2-cyclohexen-1-one: Similar structure but lacks the hydroxyl group at the third position.
3,5-Dimethyl-2-cyclohexen-1-one: Similar structure with different methyl group positions.
3-Methyl-2-cyclohexenone: Similar structure with a single methyl group.
Uniqueness
3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is unique due to the presence of both the hydroxyl group and the two methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
特性
CAS番号 |
53696-32-5 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
3-hydroxy-4,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-8(2)4-3-6(9)5-7(8)10/h5,10H,3-4H2,1-2H3 |
InChIキー |
ACLOTXWRIQLMEM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)C=C1O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12443371.png)
![2-(9-Acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate](/img/structure/B12443384.png)





![[(4-Fluorophenyl)phenylmethyl]hydrazine](/img/structure/B12443414.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(benzylamino)methylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12443420.png)





